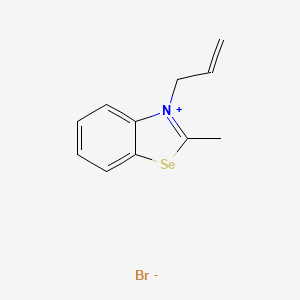
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzoselenazolium core, which is known for its biological activity and ability to participate in diverse chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-methyl-1,3-benzoselenazole with an appropriate alkylating agent, such as prop-2-en-1-yl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide involves its interaction with biological molecules through the selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its antimicrobial and antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-benzoselenazole: Lacks the prop-2-en-1-yl group but shares the benzoselenazolium core.
3-(Prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide: Contains sulfur instead of selenium.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which enhance its reactivity and biological activity. The selenium atom also imparts distinct chemical properties compared to sulfur-containing analogs.
Propriétés
Numéro CAS |
190123-72-9 |
|---|---|
Formule moléculaire |
C11H12BrNSe |
Poids moléculaire |
317.09 g/mol |
Nom IUPAC |
2-methyl-3-prop-2-enyl-1,3-benzoselenazol-3-ium;bromide |
InChI |
InChI=1S/C11H12NSe.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
Clé InChI |
APKJKFOQKQEGDI-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2[Se]1)CC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


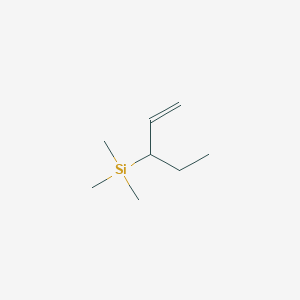
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
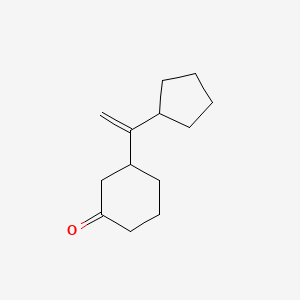

![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

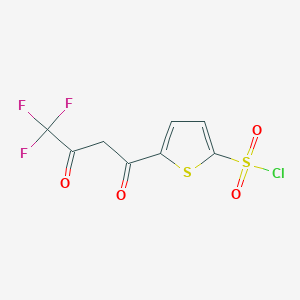
![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
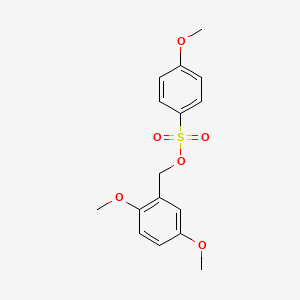
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
